molecular formula C12H17BO4 B2956324 Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester CAS No. 193905-91-8

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

Cat. No.: B2956324
CAS No.: 193905-91-8
M. Wt: 236.07
InChI Key: ZZOYTJILBZJPGA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester (CAS: 193905-91-8) is a boronic acid ester derivative of benzoic acid. Its molecular formula is C₁₂H₁₇BO₄, with a molecular weight of 236.07 g/mol . The structure features:

  • A borono group (-B(OH)₂) at the 3-position of the benzene ring.
  • A tert-butyl (1,1-dimethylethyl) substituent at the 5-position.
  • A methyl ester group at the 1-position.

Properties

IUPAC Name

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYTJILBZJPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester typically involves the reaction of 3-bromo-5-(1,1-dimethylethyl)benzoic acid with a boronic acid derivative under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.

Major Products Formed

    Oxidation: 3-hydroxy-5-(1,1-dimethylethyl)benzoic acid.

    Reduction: 3-borono-5-(1,1-dimethylethyl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester 3-Borono, 5-tert-butyl, methyl ester C₁₂H₁₇BO₄ 236.07 Boron-containing ester; potential medicinal/chemical applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester 3,5-di-tert-butyl, 4-hydroxy, methyl ester C₂₁H₃₂O₄ 348.48 Antimicrobial activity; used in food preservation.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, phenyl ester 3,5-di-tert-butyl, 4-hydroxy, phenyl ester C₂₁H₂₆O₃ 326.43 Antioxidant properties; stabilizer in polymers.
tert-Butyl 4-fluorobenzoate 4-Fluoro, tert-butyl ester C₁₁H₁₃FO₂ 196.22 Enhanced stability; fluorinated intermediates.
2-Acetylamino-benzoic acid methyl ester 2-Acetylamino, methyl ester C₁₀H₁₁NO₃ 193.20 Antitumor activity (inhibits AGS, HepG2, A549 cells).
a) Borono Group vs. Hydroxyl/Fluorine Substituents
  • The borono group in the target compound is rare among the analogs. Boronic acids are known for their role in Suzuki couplings (C–C bond formation) and as protease inhibitors (e.g., bortezomib) . In contrast: Hydroxyl-containing analogs (e.g., 3,5-di-tert-butyl-4-hydroxy derivatives) exhibit antioxidant and antimicrobial activities due to phenolic properties . Fluorinated analogs (e.g., tert-butyl 4-fluorobenzoate) enhance metabolic stability and lipophilicity, making them valuable in drug design .
b) tert-Butyl Substituent Effects
  • The tert-butyl group in all listed compounds contributes to steric hindrance, improving chemical stability and resistance to enzymatic degradation. For example: In Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester, the tert-butyl groups protect the hydroxyl group from oxidation, enhancing its efficacy as a food preservative . In soil studies, tert-butyl phenols alter microbial diversity by inhibiting proteobacteria and promoting actinobacteria .
c) Ester Group Variability
  • The methyl ester in the target compound is simpler and more hydrolytically labile compared to bulkier esters (e.g., phenyl or tert-butyl esters). For instance:
    • Phenyl esters (e.g., 3,5-di-tert-butyl-4-hydroxybenzoate) are more stable under acidic conditions, making them suitable for polymer stabilization .
    • tert-Butyl esters (e.g., tert-butyl ethyl phthalate) are often used in controlled-release formulations due to slow hydrolysis .

Biological Activity

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester (CAS No. 193905-91-8) is a compound that incorporates a boronic acid functionality into a benzoic acid derivative. This unique structure imparts distinctive biological activities and applications in organic synthesis and medicinal chemistry.

  • Molecular Formula: C12H17BO4C_{12}H_{17}BO_{4}
  • Molecular Weight: Approximately 221.07 g/mol
  • IUPAC Name: this compound
  • Structural Features: The compound features a boronic acid group which enhances its reactivity and potential utility in various chemical reactions.
  • Protein Degradation Pathways:
    • Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and may have implications in aging and disease.
  • Enzyme Interaction:
    • In silico studies suggest that compounds similar to benzoic acid derivatives can bind to enzymes like cathepsins B and L, which are involved in protein degradation . Such interactions may indicate potential therapeutic applications in conditions where protein homeostasis is disrupted.
  • Antioxidant Activity:
    • Many benzoic acid derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells .

Case Studies

Several studies have examined the biological effects of benzoic acid derivatives:

  • Study on Protein Degradation:
    A study evaluated the effects of different benzoic acid derivatives on protein degradation pathways in human foreskin fibroblasts. Compounds were tested at concentrations of 1 and 10 μg/mL. Results indicated significant activation of proteasomal activities without cytotoxic effects at these concentrations .
  • Antioxidant and Antimicrobial Properties:
    Various benzoic acid derivatives have demonstrated antimicrobial activity against bacteria and fungi. For instance, some derivatives have shown promise as potential antifungal agents .

Comparative Analysis with Related Compounds

The following table summarizes some key compounds related to benzoic acid derivatives:

Compound NameStructureUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid; widely used as a preservative.
Boronic Acid DerivativesVariesKnown for their reactivity in cross-coupling reactions.
3-Borono-4-hydroxybenzoic AcidC₉H₉BO₄Contains hydroxyl group; used in medicinal chemistry.
Benzoic Acid, 3-Bromo-5-(1,1-Dimethylethyl)-Methyl EsterC₁₂H₁₅BrO₂Exhibits unique reactivity due to bromine substitution.

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester, and how can steric hindrance from the tert-butyl group be mitigated?

Methodological Answer: Synthesis of this compound likely involves Suzuki-Miyaura coupling for boronic ester formation, given the presence of the borono group. The tert-butyl group at position 5 introduces steric hindrance, which can impede reaction efficiency. To address this:

  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance coupling yields .
  • Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene/water mixtures) to balance steric effects .
  • Confirm purity via column chromatography with silica gel modified for boronate retention .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., tert-butyl at C5, methyl ester at C1). The boronic ester group may require 11B^{11}\text{B} NMR for confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular weight and detect isotopic patterns from boron .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1720 cm1^{-1}, B-O vibrations at ~1350 cm1^{-1}) .

Q. What are the optimal storage conditions to ensure long-term stability of this boronic ester?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester group .
  • Use amber glass vials to minimize light-induced degradation, particularly if the tert-butyl group participates in photochemical side reactions .
  • Monitor purity periodically via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the boronic ester group in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with aryl halides (e.g., bromobenzene vs. iodobenzene) under standardized Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, ethanol/water). Use 19F^{19}\text{F} NMR to track fluorinated intermediates .
  • Competition Experiments : Introduce competing boronic acids (e.g., phenylboronic acid) to assess selectivity and steric effects from the tert-butyl group .
  • DFT Calculations : Model transition states to predict regioselectivity and optimize ligand-catalyst pairs .

Q. How can contradictory data on environmental degradation pathways be resolved using analytical methods?

Methodological Answer:

  • GC-MS vs. HPLC-MS : For volatile degradation products (e.g., tert-butylphenol), use GC-MS with a DB-5 column. For polar intermediates (e.g., boronic acid derivatives), employ HPLC-MS with a HILIC column .
  • Isotopic Labeling : Synthesize a 13C^{13}\text{C}-labeled analog to track degradation products in soil or aqueous matrices via LC-MS/MS .
  • Microbial Degradation Assays : Use Pseudomonas spp. cultures under aerobic/anaerobic conditions to identify biotransformation pathways .

Q. What strategies are recommended for developing quantitative analytical methods for trace-level detection of this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) to isolate the compound from biological or environmental samples .
  • Calibration Standards : Prepare deuterated internal standards (e.g., 2H3^{2}\text{H}_3-methyl ester) to correct for matrix effects in LC-MS/MS .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (80–120%) .

Notes

  • Avoid commercial sources (e.g., Aaron Chemicals LLC ) for authoritative data; prioritize peer-reviewed journals and NIST references .
  • Structural analogs (e.g., tert-butylphenyl salicylate ) provide insights into steric and electronic effects.

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